Ethyl N,N-dibutylcarbamate
Description
Ethyl N,N-dibutylcarbamate is a carbamate derivative characterized by an ethyl ester group and two n-butyl substituents on the carbamate nitrogen. Carbamates are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their stability and bioactivity. This compound likely serves as an intermediate in drug development or as a protecting group in organic reactions, given the prevalence of carbamates in these applications .
Properties
CAS No. |
2217-88-1 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
ethyl N,N-dibutylcarbamate |
InChI |
InChI=1S/C11H23NO2/c1-4-7-9-12(10-8-5-2)11(13)14-6-3/h4-10H2,1-3H3 |
InChI Key |
DSICTTBMRSZYJL-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)OCC |
Canonical SMILES |
CCCCN(CCCC)C(=O)OCC |
Other CAS No. |
2217-88-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Ethyl N,N-dibutylcarbamate with structurally related carbamates based on molecular formulas, substituents, and physical properties inferred from the evidence:
*Inferred data based on structural analogs.
Key Observations:
Substituent Effects :
- Ethyl and tert-butyl esters (e.g., ) influence solubility and steric hindrance. Ethyl groups may enhance lipophilicity compared to hydroxyethyl derivatives (e.g., HEDBC ).
- Longer alkyl chains (dibutyl vs. dimethyl or diallyl) increase molecular weight and likely improve lipid solubility, affecting pharmacokinetic properties .
Synthesis Pathways :
Physical and Spectral Properties
- Melting Points and Stability: N,N-Dimethylcarbamate derivatives () exhibit melting points ranging from 126°C to >260°C, influenced by aromatic quinoline rings and substituent symmetry. This compound, with flexible alkyl chains, is likely a liquid at room temperature. tert-Butyl N,N-diallylcarbamate () is a solid, reflecting the rigidifying effect of the tert-butyl group.
Spectroscopic Data :
- ¹H NMR and HRMS data for dimethylcarbamates () show distinct shifts for methyl and aromatic protons. This compound would display characteristic signals for ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and butyl chains (δ ~0.8–1.5 ppm).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
